1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide
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Overview
Description
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide is a synthetic compound known for its applications in various chemical and biological processes. It features a piperidine ring substituted with a carboxamide group, a propyl chain, and a triazole ring with a tert-butyl group. This structure imparts unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and piperidine rings are coupled using reagents like carbodiimides to form the final carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild heating.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Amines: Products where the carboxamide group is reduced to an amine.
Substituted Triazoles: Products with various substituents on the triazole ring.
Scientific Research Applications
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide is utilized in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activities. The carboxamide group can form hydrogen bonds, affecting molecular recognition and binding.
Comparison with Similar Compounds
- 1-[(1-tert-butyltriazol-4-yl)methyl]-N-methylpiperidine-4-carboxamide
- 1-[(1-tert-butyltriazol-4-yl)methyl]-N-ethylpiperidine-4-carboxamide
Uniqueness: 1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propyl chain length and the tert-butyl group on the triazole ring contribute to its unique reactivity and binding characteristics.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-5-8-17-15(22)13-6-9-20(10-7-13)11-14-12-21(19-18-14)16(2,3)4/h12-13H,5-11H2,1-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTRSOBEBQXENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CN(N=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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